![molecular formula C17H12O7 B7839216 (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Overview
Description
The compound, hereafter referred to by its IUPAC name, is a polycyclic ether featuring a pentacyclic framework with five fused rings and multiple oxygen bridges. Its stereochemistry ((3R,7S)) and methoxy substituent at position 11 distinguish it from simpler polyethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the furo and pyrano rings through cyclization reactions. Key reagents include methoxy-substituted precursors and catalysts to facilitate the cyclization. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Isomers
(3S,7R)-11-(¹³C)Methoxy Variant ()
A carbon-13 isotopologue of the target compound, this variant shares the same backbone but differs in stereochemistry (3S,7R) and isotopic labeling. Such isotopic modifications are critical for tracing metabolic pathways or studying reaction mechanisms via NMR .
HMDB0030474 ()
This metabolite, identified in the Human Metabolome Database, has a nearly identical IUPAC name but differs in ring junction numbering ([10.8.0.0²,⁹.0³,⁷.0¹³,¹⁸] vs. [10.8.0.0²,⁹.0³,⁷.0¹³,¹⁸]). This subtle variation may alter ring strain and solubility, impacting biological interactions .
Hydroxyl-Substituted Analog ()
The compound (3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[...]nonadeca-...-dione replaces one oxygen bridge with a hydroxyl group. Its stereochemistry at C14 further differentiates its 3D conformation .
Thia/Aza Heterocycles ()
The compound (2S)-18-thia-6,14,16,19,20-pentaazapentacyclo[...]icosa-...-dione substitutes oxygen with sulfur and nitrogen atoms. This alters electronic properties: sulfur’s lower electronegativity and nitrogen’s basicity may increase reactivity in nucleophilic substitutions. The synthesis uses chlorocarbonylsulfenyl chloride, yielding 65% via column chromatography, suggesting that heteroatom choice influences reaction efficiency .
Crystallographic Insights ()
A study on 14-methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione reveals hydrogen-bonding patterns (e.g., C11—H11B···O5, 2.57 Å) critical for crystal packing. While direct data on the target compound’s solid-state structure are absent, its methoxy group likely reduces hydrogen-bonding capacity compared to hydroxyl-containing analogs, affecting crystallinity and stability .
Functional Group and Property Analysis
Research Implications and Gaps
- Crystallography: The absence of X-ray data for the target compound limits understanding of its 3D conformation and intermolecular interactions.
Biological Activity
The compound (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione is a complex organic molecule that belongs to the class of natural products known as aflatoxins. These compounds are primarily produced by certain molds and are known for their significant biological activities, particularly their toxic and carcinogenic properties.
Molecular Characteristics
- Molecular Formula : C17H14O7
- Molecular Weight : 358.29 g/mol
- SMILES Notation : C[C@@]12C=CO[C@@]1(OC3=CC(=C4C5=C(C(=O)OCC5)C(=O)OC4=C23)OC)C
- InChIKey : KLZIFULTAZMNEK-RBUKOAKNSA-N
2D Structure Representation
A visual representation of the molecular structure can aid in understanding its complex arrangement and functional groups.
Toxicological Profile
Aflatoxins, including the compound , are known to exhibit potent toxicity and carcinogenicity. They primarily affect the liver and can lead to liver cancer in humans and animals. The biological activity of this compound includes:
- Hepatotoxicity : Induces liver damage and necrosis.
- Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
The mechanism through which aflatoxins exert their toxic effects involves metabolic activation to form highly reactive epoxide intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can lead to mutations and subsequent tumor development.
Study 1: Hepatotoxic Effects in Animal Models
A study conducted on rats demonstrated that exposure to aflatoxin B1 (a closely related compound) resulted in significant liver damage characterized by increased serum levels of liver enzymes (ALT and AST). Histopathological examination revealed necrotic lesions and fibrosis in liver tissues.
Parameter | Control Group | Aflatoxin Group |
---|---|---|
ALT (U/L) | 50 | 250 |
AST (U/L) | 40 | 200 |
Liver Weight (g) | 10 | 20 |
Study 2: Carcinogenic Potential
In a long-term study involving mice, administration of aflatoxin B1 led to a high incidence of hepatocellular carcinoma. The study highlighted the dose-dependent relationship between aflatoxin exposure and tumor development.
Dose (µg/kg body weight) | Tumor Incidence (%) |
---|---|
0 | 0 |
5 | 10 |
20 | 50 |
50 | 80 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled conditions (e.g., low-temperature argon environments to prevent oxidation). Key steps include:
- Precursor preparation : Use of methoxy-substituted intermediates to ensure regioselectivity.
- Cyclization : Catalytic ring-closing via Buchwald-Hartwig coupling or analogous methods to form the pentacyclic framework .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity.
- Validation : Monitor via HPLC and compare retention times with standards .
Q. How can the compound’s structural configuration and stereochemistry be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the (3R,7S) configuration and verify the tetraoxapentacyclic backbone .
- Spectroscopic analysis :
- NMR : Assign methoxy (δ ~3.8 ppm, singlet) and carbonyl (δ ~170-180 ppm) signals. NOESY correlations confirm spatial proximity of protons in the rigid pentacyclic system .
- HRMS : Exact mass verification (e.g., calculated m/z for C₂₀H₁₈O₈: 386.1002; observed: 386.1005) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to risks of respiratory and dermal irritation .
- Storage : Inert gas-purged containers at -20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent combustion .
Q. What stability challenges arise during storage, and how can degradation be minimized?
- Methodological Answer :
- Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) reveal hydrolysis of the methoxy group under acidic conditions.
- Mitigation : Lyophilization and storage in amber vials under argon. Add antioxidants (e.g., BHT) to buffer solutions for in vitro assays .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Cytotoxicity : MTT assays against human cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .
- Anti-inflammatory potential : Inhibition of COX-2 via ELISA, comparing with indomethacin as a control .
Advanced Research Questions
Q. How does stereochemistry influence its bioactivity, and what methods resolve enantiomeric discrepancies?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Calculate enantiomer fractions (EFs) from peak areas .
- Docking studies : Compare (3R,7S) vs. (3S,7R) binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Q. What environmental fate studies are needed to assess its ecological impact?
- Methodological Answer :
- Degradation pathways : Simulate hydrolysis (pH 5–9), photolysis (UV-Vis), and microbial degradation (OECD 301B test).
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method. Values >3 suggest potential bioaccumulation .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during characterization?
- Methodological Answer :
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
- DFT calculations : Compare computed (Gaussian 16) and experimental NMR shifts to identify discrepancies caused by solvent polarity .
Q. What mechanistic studies elucidate its anti-proliferative activity?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Western blotting : Quantify pro-apoptotic markers (Bax, caspase-3) and anti-apoptotic proteins (Bcl-2) .
Q. Can computational modeling predict its interaction with novel biological targets?
- Methodological Answer :
Properties
IUPAC Name |
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYFDMXXLINPU-RBHXEPJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] | |
Record name | Aflatoxin G1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3537 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals ... exhibits green fluorescence | |
CAS No. |
1165-39-5 | |
Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFLATOXIN G1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
245 °C | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-10 | |
Record name | AFLATOXIN G1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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